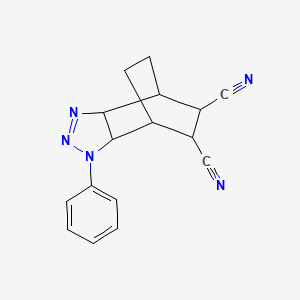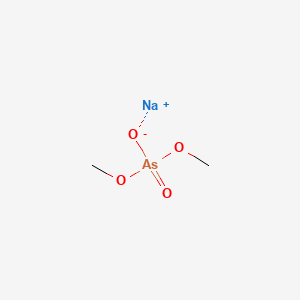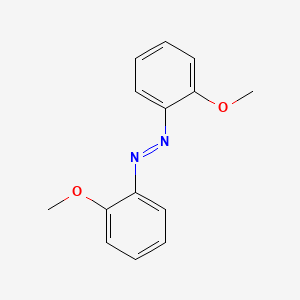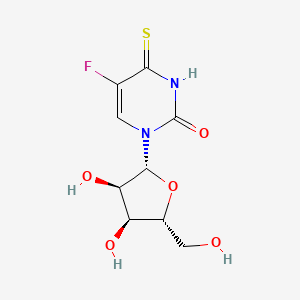
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes a benzotriazole ring fused with a hexahydro-ethano group and phenyl substituent
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions applied.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1h-4,7-ethanobenzotriazole-5,6-dicarbonitrile can be compared with other similar compounds, such as:
1H-3a,7-Methanoazulene: A compound with a similar fused ring structure but different substituents.
Cyperadiene: Another compound with a related structure but distinct chemical properties.
Di-epi-α-cedrene: A stereoisomer with a similar core structure but different stereochemistry. These comparisons highlight the unique features of this compound, such as its specific substituents and reactivity.
Eigenschaften
CAS-Nummer |
6295-84-7 |
|---|---|
Molekularformel |
C16H15N5 |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
5-phenyl-3,4,5-triazatricyclo[5.2.2.02,6]undec-3-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C16H15N5/c17-8-13-11-6-7-12(14(13)9-18)16-15(11)19-20-21(16)10-4-2-1-3-5-10/h1-5,11-16H,6-7H2 |
InChI-Schlüssel |
XSPAFQYQNRLWMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(C1C3C2N(N=N3)C4=CC=CC=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)





![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)



![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)



